Cas no 2171896-93-6 (2-(2-methyloxetan-2-yl)benzaldehyde)

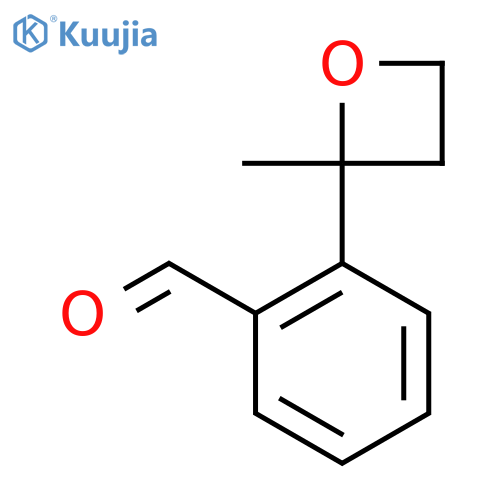

2171896-93-6 structure

商品名:2-(2-methyloxetan-2-yl)benzaldehyde

2-(2-methyloxetan-2-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(2-methyloxetan-2-yl)benzaldehyde

- EN300-1627517

- 2171896-93-6

-

- インチ: 1S/C11H12O2/c1-11(6-7-13-11)10-5-3-2-4-9(10)8-12/h2-5,8H,6-7H2,1H3

- InChIKey: MKMYWNWMHMXNFG-UHFFFAOYSA-N

- ほほえんだ: O1CCC1(C)C1C=CC=CC=1C=O

計算された属性

- せいみつぶんしりょう: 176.083729621g/mol

- どういたいしつりょう: 176.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(2-methyloxetan-2-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1627517-1.0g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-0.05g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-5.0g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-0.5g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-0.25g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-10000mg |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 10000mg |

$6082.0 | 2023-09-22 | ||

| Enamine | EN300-1627517-250mg |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 250mg |

$1300.0 | 2023-09-22 | ||

| Enamine | EN300-1627517-50mg |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 50mg |

$1188.0 | 2023-09-22 | ||

| Enamine | EN300-1627517-0.1g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1627517-10.0g |

2-(2-methyloxetan-2-yl)benzaldehyde |

2171896-93-6 | 10g |

$6082.0 | 2023-06-04 |

2-(2-methyloxetan-2-yl)benzaldehyde 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2171896-93-6 (2-(2-methyloxetan-2-yl)benzaldehyde) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量